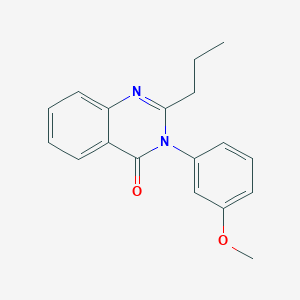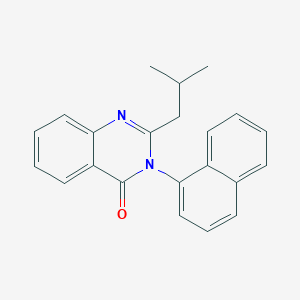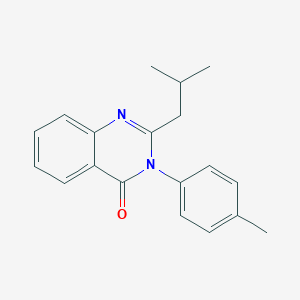
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first introduced in the market in 1979 and has since become a popular choice for pain relief.
Mecanismo De Acción
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that are involved in the inflammatory response and pain sensation. By inhibiting the production of prostaglandins, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. In addition, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has several advantages for use in lab experiments. It is readily available, has a well-established synthesis method, and has been extensively studied for its effects on pain and inflammation. However, one limitation of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide is that it can have off-target effects, which can complicate data interpretation in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide. One area of interest is the development of more selective COX inhibitors that can reduce inflammation and pain without causing off-target effects. Another area of interest is the potential use of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in the treatment of other diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential benefits and limitations of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in these areas.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide is a widely used NSAID that has been extensively studied for its effects on pain and inflammation. It works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and reduces inflammation and pain. 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has several advantages for use in lab experiments, but also has limitations that need to be considered. There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide, including the development of more selective COX inhibitors and the potential use of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in the treatment of other diseases.
Métodos De Síntesis
The synthesis method for 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide involves the reaction of 4-chloro-2-methylphenol with isobutyric anhydride in the presence of a catalyst, such as sulfuric acid. The resulting intermediate is then reacted with isobutylamine to form 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide. The synthesis method has been extensively studied and optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has been widely used in scientific research to study its effects on pain, inflammation, and fever. It has been found to be effective in reducing pain and inflammation in various animal models. In addition, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has also been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis and osteoarthritis.
Propiedades
Fórmula molecular |
C14H20ClNO2 |
|---|---|
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)8-16-14(17)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3,(H,16,17) |
Clave InChI |
KBFNDUDPIIWVIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)



![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)